molecular formula C19H15BrN2O3S B2664880 2-(3-bromo-4-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902940-14-1

2-(3-bromo-4-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2664880
CAS No.: 902940-14-1
M. Wt: 431.3
InChI Key: NCFBVHFQGVQGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromo-4-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromine atom, methoxy groups, and a thione moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(3-bromo-4-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can be achieved through several synthetic routes. One common method involves the condensation of 3-bromo-4-methoxybenzaldehyde with appropriate pyrimidine derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the chromeno[2,3-d]pyrimidine core.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-(3-bromo-4-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thione group can be oxidized to form sulfoxides or sulfones, while reduction can convert it to the corresponding thiol.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex polycyclic structures.

Common reagents used in these reactions include nucleophiles like amines, thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar compounds to 2-(3-bromo-4-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione include other chromeno[2,3-d]pyrimidine derivatives and thione-containing heterocycles. These compounds share structural similarities but may differ in their biological activities and chemical reactivity. For example:

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3S/c1-23-14-7-6-11(9-13(14)20)17-21-18-12(19(26)22-17)8-10-4-3-5-15(24-2)16(10)25-18/h3-7,9H,8H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFBVHFQGVQGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.